molecular formula C8H11N3OS B1238166 2-furaldehyde N-ethylthiosemicarbazone

2-furaldehyde N-ethylthiosemicarbazone

Cat. No. B1238166
M. Wt: 197.26 g/mol
InChI Key: SRSVSAGXHKFOOZ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-(2-furanylmethylideneamino)thiourea is a hydrazone.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structures of Metal Complexes : 2-Furaldehyde N-ethylthiosemicarbazone and its metal complexes, including nickel(II), palladium(II), and copper(II), have been synthesized and characterized. This compound acts as a bidentate ligand, coordinating through the sulfur atom and the azomethine nitrogen atom (Ilies et al., 2013).

Analytical Applications

  • Potentiometric Sensors for 2-Furaldehyde : A poly(vinyl chloride)-membrane electrode based on a calix[4]arene derivative has been designed for the selective and sensitive detection of 2-furaldehyde (Shamsipur et al., 2009).

Biological Activities

  • Anti-Trypanosomal Activity : Novel semicarbazone derivatives prepared from 5-nitro-2-furaldehyde have shown promising in vitro anti-trypanosomal properties (Cerecetto et al., 1998).
  • Inhibition of Mushroom Tyrosinase : Thiosemicarbazone derivatives of 2-furaldehyde have been evaluated as mushroom tyrosinase inhibitors. This inhibitory effect is crucial in the field of biochemistry (Xie et al., 2016).

Environmental Applications

  • Mercury(II) Sensing and Removal : A probe based on 5-bromoindole-3-carboxaldehyde ethylthiosemicarbazone has been developed for sensing and removing mercury(II) from water (Che et al., 2016).

properties

Product Name

2-furaldehyde N-ethylthiosemicarbazone

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

1-ethyl-3-[(E)-furan-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C8H11N3OS/c1-2-9-8(13)11-10-6-7-4-3-5-12-7/h3-6H,2H2,1H3,(H2,9,11,13)/b10-6+

InChI Key

SRSVSAGXHKFOOZ-UXBLZVDNSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=CO1

SMILES

CCNC(=S)NN=CC1=CC=CO1

Canonical SMILES

CCNC(=S)NN=CC1=CC=CO1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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